4-aminobutane-1-thiol IUPAC name and synonyms
4-aminobutane-1-thiol IUPAC name and synonyms
The following technical guide provides an in-depth analysis of 4-aminobutane-1-thiol, structured for researchers and drug development professionals.
The Bifunctional Linker for Surface Chemistry and Antibody-Drug Conjugates
Executive Summary
4-Aminobutane-1-thiol (also known as 4-mercaptobutylamine) is a linear, bifunctional C4 alkyl chain terminated by a primary amine (-NH₂) and a thiol (-SH) group.[1] It serves as a critical "molecular bridge" in nanotechnology and bioconjugation. Its specific chain length (four carbons) offers a distinct steric advantage over shorter analogues like cysteamine (C2), providing sufficient flexibility for self-assembled monolayers (SAMs) on gold surfaces and reducing steric hindrance in antibody-drug conjugate (ADC) linkers. This guide details its nomenclature, physicochemical properties, synthesis pathways, and applications in high-precision chemical biology.
Nomenclature & Chemical Identity
Precise identification is essential for regulatory filing and database searching.
| Parameter | Detail |
| IUPAC Name | 4-Aminobutane-1-thiol |
| Common Synonyms | 4-Mercaptobutylamine; 1-Amino-4-mercaptobutane; 4-Aminobutanethiol |
| CAS Registry Number | 21100-03-8 (Free base)31098-39-2 (Hydrochloride salt) |
| Molecular Formula | C₄H₁₁NS |
| SMILES | NCCCCS |
| InChI Key | RIRRYXTXJAZPMP-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the ionization state of 4-aminobutane-1-thiol is critical for optimizing conjugation reactions (pH control).
Key Properties
| Property | Value | Notes |
| Molecular Weight | 105.20 g/mol | Free base |
| Molecular Weight | 141.66 g/mol | Hydrochloride salt (most common commercial form) |
| Physical State | Solid (HCl salt) / Liquid (Free base) | Hygroscopic; store under inert gas. |
| Boiling Point | ~180 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | High in H₂O, DMSO, MeOH | Low solubility in non-polar solvents (Hexane). |
Acid-Base Dissociation (pKa)
Unlike shorter aminothiols (e.g., cysteamine), the C4 spacer reduces the inductive effect between the amine and thiol groups.
-
Thiol (-SH): pKa ≈ 10.0 – 10.5 (Typical for primary alkyl thiols).
-
Amine (-NH₃⁺): pKa ≈ 10.5 – 10.8.
-
Zwitterionic Behavior: At physiological pH (7.4), the molecule exists primarily as a zwitterion (
is not favored; rather is the dominant species because the thiol pKa is high).-
Implication: To execute thiol-specific reactions (e.g., maleimide conjugation), the pH must be adjusted to 7.0–8.0 to generate sufficient thiolate nucleophile (
) without deprotonating the amine entirely.
-
Synthesis & Preparation Strategies
Direct handling of free aminothiols is challenging due to rapid oxidation to disulfides. Two primary strategies are employed to generate high-purity 4-aminobutane-1-thiol.
Method A: The Thioacetate Hydrolysis (Recommended)
This method protects the sulfur during synthesis, preventing premature oxidation.
-
Precursor: 4-Chlorobutylamine or N-(4-bromobutyl)phthalimide.
-
Displacement: Reaction with Potassium Thioacetate (KSAc) in DMF yields the S-acetyl protected intermediate.
-
Deprotection: Acidic or basic hydrolysis releases the free thiol immediately prior to use.
Method B: Disulfide Reduction (Storage Form)
Commercial suppliers often provide the oxidized disulfide dimer, Bis(4-aminobutyl)disulfide , which is indefinitely stable.
-
Reduction: Treat the disulfide with TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).
-
Purification: Remove the reducing agent (if DTT is used) or use immobilized TCEP to obtain pure monomeric thiol.
Synthesis Workflow Diagram
The following diagram illustrates the pathway from a bromo-phthalimide precursor, ensuring amine protection during sulfur introduction.
Figure 1: Synthesis of 4-aminobutane-1-thiol via the Gabriel Synthesis modification, ensuring protection of the amine group while introducing the thiol moiety.
Reactivity & Applications in Drug Development
The C4 spacer makes this molecule an ideal "linker" that minimizes steric clashes between the payload and the carrier.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker stability determines the therapeutic index. 4-aminobutane-1-thiol is used to introduce a thiol handle onto drugs that lack one (e.g., via amide bond formation with the amine end), allowing subsequent conjugation to antibody cysteines or maleimide linkers.
-
Mechanism: The amine end (
) reacts with an NHS-ester activated drug payload. The free thiol ( ) then reacts with a Maleimide-functionalized antibody. -
Advantage: The butane spacer is hydrophobic enough to facilitate membrane permeability of the metabolite after lysosomal cleavage, yet short enough to prevent aggregation.
Self-Assembled Monolayers (SAMs)
On gold (Au) surfaces, 4-aminobutane-1-thiol forms dense, ordered monolayers.
-
Orientation: The Sulfur atom binds to Au(111).
-
Functionalization: The terminal Amine (
) points away from the surface, providing a reactive handle for immobilizing DNA, proteins, or biosensing elements via EDC/NHS coupling.
Conjugation Logic Diagram
The following diagram details the logic flow for using 4-aminobutane-1-thiol to link a drug payload to an antibody.
Figure 2: Bioconjugation workflow utilizing 4-aminobutane-1-thiol as a heterobifunctional crosslinker to attach a cytotoxic payload to an antibody.
Safety & Handling Protocols
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
Storage
-
Oxidation Sensitivity: Thiols oxidize to disulfides in air.
-
Protocol: Store the Hydrochloride salt at -20°C under Argon or Nitrogen.
-
Reconstitution: Use degassed buffers (freeze-pump-thaw cycled) containing 1-5 mM EDTA to chelate trace metals that catalyze oxidation.
Toxicity
While not classified as highly toxic, aminothiols can mimic biological signaling molecules. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. (n.d.).[2][3] 4-Aminobutane-1-thiol hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides. Life (Basel). Retrieved from [Link]
